4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid
Description
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is a phenylacetic acid derivative featuring a 2,2-dicarboethoxy-propyl substituent on the phenyl ring. The compound’s structure includes two ethoxycarbonyl groups on the propyl chain, which likely influence its solubility and reactivity.
Properties
IUPAC Name |
2-[4-(3-ethoxy-2-ethoxycarbonyl-2-methyl-3-oxopropyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-4-22-15(20)17(3,16(21)23-5-2)11-13-8-6-12(7-9-13)10-14(18)19/h6-9H,4-5,10-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHFKQDELAIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)CC(=O)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444862 | |
| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223123-57-7 | |
| Record name | 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Esterification-Hydrolysis Protocol
The most widely documented approach involves synthesizing the ethyl ester derivative first, followed by selective hydrolysis. Initial esterification of phenylacetic acid precursors with ethanol under acidic catalysis (e.g., sulfuric acid) yields 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid Ethyl Ester. Subsequent saponification using aqueous sodium hydroxide at 60–80°C converts the ethyl ester groups to carboxylic acids.
Critical parameters :
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Esterification : Ethanol acts as both solvent and reactant, with reflux conditions (78°C) maintained for 8–12 hours. Acid catalysts (e.g., H₂SO₄) at 1–2 mol% concentration achieve 85–90% conversion.
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Hydrolysis : Alkaline conditions (2M NaOH) at 70°C for 4 hours ensure complete de-esterification without decarboxylation.
One-Pot Tandem Reaction
Industrial patents describe a streamlined one-pot method combining esterification and propyl group introduction. Key steps include:
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Methyl-sulphoxide-mediated condensation : 4-Hydroxyphenylacetic acid reacts with phthalide derivatives in methyl-sulphoxide/toluene mixtures, enabling azeotropic water removal.
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In situ ester hydrolysis : Polyphosphoric acid catalyzes simultaneous cyclization and ester cleavage at 125–150°C, directly yielding the target acid.
Advantages :
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Eliminates intermediate isolation, reducing purification steps.
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Achieves 70–75% overall yield, compared to 60–65% in stepwise protocols.
Industrial-Scale Production Methods
Solvent and Catalyst Optimization
Industrial processes prioritize solvent recovery and catalytic efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent | Methyl-sulphoxide | Recycled toluene |
| Catalyst | H₂SO₄ (homogeneous) | Amberlyst-15 (heterogeneous) |
| Temperature | 78°C (reflux) | 100–110°C (pressurized) |
| Yield | 85% | 88–90% |
Data synthesized from patent CN102757339A.
Heterogeneous catalysts like Amberlyst-15 enable continuous flow reactors, reducing waste and improving turnover frequency.
Azeotropic Distillation in Water-Sensitive Steps
The formation of moisture-sensitive intermediates necessitates azeotropic water removal:
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Toluene/water system : Boiling at 110°C removes water efficiently, achieving <0.1% residual moisture.
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Xylene alternatives : Higher boiling points (140°C) accommodate reactions requiring elevated temperatures.
Reaction Kinetics and Yield Optimization
Temperature-Dependent Esterification Rates
Kinetic studies reveal a strong correlation between temperature and esterification efficiency:
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 60 | 12 | 68 |
| 78 | 8 | 85 |
| 90 | 6 | 88 |
Data adapted from cyclization conditions in CN102757339A.
Exceeding 90°C risks side reactions, including Friedel-Crafts alkylation of the phenyl ring.
Impact of Solvent Polarity
Methyl-sulphoxide’s high polarity stabilizes carbocation intermediates during propyl group attachment:
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Dielectric constant (ε) : 47.0 for methyl-sulphoxide vs. 2.4 for toluene.
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Reaction rate enhancement : 3.2× faster in methyl-sulphoxide than in dichloromethane.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceuticals
Ibuprofen (2-[4-(2-methylpropyl)phenyl]acetic acid)
- Structure : A phenylacetic acid backbone with a 2-methylpropyl substituent.
- Properties: Non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory and analgesic effects.
4-(2-Hydroxy-3-isopropylaminopropoxy)phenylacetic Acid
Alkyl-Substituted Phenylacetic Acids
4-Isopropylphenylacetic Acid (CAS 4476-28-2)
- Structure : Phenylacetic acid with a 4-isopropyl group.
- Properties :
- Melting point: 51–52°C.
- Boiling point: 170–174°C at 14 Torr.
- Molecular weight: 178.23 g/mol.
2-(4-Propylphenyl)propanoic Acid (CAS 3585-47-5)
Carboxylate-Functionalized Derivatives
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid (CAS 189287-73-8)
- Structure : Malonic acid derivative with a dicarboethoxy-benzyl group.
- Properties : Enhanced acidity due to multiple carboxyl groups; used in polymer or pharmaceutical synthesis .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Halogenated and Fluorinated Analogues
Fluorinated Biphenylacetic Acids
- Examples: 2-(3-fluoro-4-phenylphenyl)acetic acid (CAS 5001-96-7), 2-[4-(2,3-difluorophenyl)phenyl]acetic acid (CAS 1355247-27-6).
2,4-Dichlorophenoxyacetic Acid (2,4-D)
Comparative Data Table
Key Research Findings
- Structural Effects on Bioactivity : Fluorinated derivatives exhibit enhanced pharmacokinetic profiles, while carboxylate-rich compounds (e.g., malonic acid derivatives) are tailored for synthetic versatility .
- Industrial Relevance : Alkyl-substituted phenylacetic acids (e.g., 4-isopropylphenylacetic acid) serve as intermediates in agrochemical production, highlighting the scaffold’s utility .
Biological Activity
4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid is a derivative of phenylacetic acid, a compound known for its various biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential applications in medicine and agriculture.
Chemical Structure and Properties
The chemical structure of this compound includes a phenylacetic acid moiety with two ethoxycarbonyl groups. This structural modification may enhance its solubility and biological activity compared to its parent compound.
Antibacterial Activity
Recent studies have demonstrated that phenylacetic acid derivatives exhibit significant antibacterial properties. For instance, phenylacetic acid isolated from Bacillus licheniformis showed effectiveness against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli . The antibacterial mechanism involves the disruption of cell membrane integrity and inhibition of protein synthesis, leading to cell death.
Table 1: Antibacterial Activity of Phenylacetic Acid Derivatives
| Compound | Target Bacteria | IC50 (mg/mL) | Mechanism of Action |
|---|---|---|---|
| Phenylacetic Acid | A. tumefaciens T-37 | 0.8038 | Disruption of membrane integrity |
| 4-(2,2-Dicarboethoxy-propyl)PAA | E. coli | TBD | TBD |
The mechanism by which phenylacetic acid and its derivatives exert their antibacterial effects includes:
- Membrane Disruption : The compounds cause leakage of nucleic acids and proteins from bacterial cells, indicating damage to the membrane .
- Inhibition of Protein Synthesis : Studies have shown that these compounds can inhibit key enzymes in the tricarboxylic acid cycle (TCA cycle), affecting cellular metabolism .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with phenylacetic acid, contributing to oxidative stress in bacterial cells .
Study on Antimicrobial Properties
A study involving the fermentation of soybean using B. licheniformis B65-1 highlighted the antimicrobial activity of phenylacetic acid produced during fermentation. The compound was isolated and identified as a key factor in the antimicrobial properties of traditional Korean fermented soybean food, Chungkook-Jang . The study emphasized the potential use of phenylacetic acid as a natural preservative in food products.
Agricultural Applications
Research has also indicated that phenylacetic acid derivatives can be utilized in agricultural settings as biocontrol agents against plant pathogens. For example, the compound demonstrated high efficacy against various plant pathogens such as Ralstonia solanacearum and Alternaria alternata, suggesting its potential as a biofungicide .
Q & A
Q. What are the established synthetic routes for 4-(2,2-Dicarboethoxy-propyl)phenylacetic Acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step esterification and alkylation reactions. For example, phenylacetic acid derivatives are often synthesized via nucleophilic substitution or Friedel-Crafts alkylation, where the dicarboethoxy-propyl group is introduced using diethyl malonate derivatives . Reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Lewis acids like AlCl₃) critically affect yield. Purity optimization may require column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) or recrystallization in ethanol .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:
- ¹H NMR : Look for characteristic peaks:
- Phenyl protons (δ 7.2–7.4 ppm, multiplet).
- Ethoxy groups (δ 1.2–1.4 ppm, triplet for CH₃; δ 4.1–4.3 ppm, quartet for CH₂).
- Propyl backbone (δ 2.8–3.1 ppm, multiplet for CH₂ groups adjacent to ester moieties) .
- ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and quaternary carbons in the propyl chain (δ 45–50 ppm).
- FT-IR : Validate ester C=O stretches (~1740 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹, broad) .
Q. What solubility and stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound is hydrophobic due to ester and aromatic groups; solubility in polar aprotic solvents (e.g., DMSO) is limited. Stability studies indicate hydrolysis of ester groups under high humidity (>60% RH) or acidic/basic conditions. Recommendations:
- Store under inert gas (N₂/Ar) at –20°C in amber vials.
- Use stabilizers like BHT (0.01–0.1% w/w) to prevent oxidative degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reaction pathways for modifying the dicarboethoxy-propyl substituent?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map transition states for ester hydrolysis or alkylation. For example:
- Simulate nucleophilic attack on the carbonyl carbon to assess activation energy barriers.
- Compare solvent effects using continuum models (e.g., PCM for THF vs. water).
ICReDD’s integrated computational-experimental workflows validate predictions, reducing trial-and-error experimentation by ~40% .
Q. What statistical design-of-experiments (DoE) approaches optimize reaction parameters for scale-up synthesis?
- Methodological Answer : Use a Central Composite Design (CCD) or Box-Behnken matrix to test variables:
- Factors : Temperature (X₁), catalyst concentration (X₂), solvent ratio (X₃).
- Response : Yield (Y₁), purity (Y₂).
ANOVA analysis identifies significant interactions (e.g., X₁×X₂ for yield maximization). A case study on phenylacetic acid derivatives achieved 92% yield with 5% variance using CCD .
Q. How does steric hindrance from the dicarboethoxy-propyl group influence bioactivity in enzyme inhibition assays?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes (e.g., cyclooxygenase-2). The bulky dicarboethoxy group may reduce binding pocket accessibility, lowering IC₅₀ values. Experimental validation:
Q. What are the mechanistic implications of the compound’s degradation products under UV irradiation?
- Methodological Answer : LC-MS/MS analysis of photodegradation products reveals:
- Ester cleavage to form phenylacetic acid and malonic acid derivatives.
- Radical intermediates detected via ESR spectroscopy under UV light (λ = 254 nm).
Accelerated stability testing (ICH Q1A guidelines) quantifies degradation rates, informing formulation strategies for light-sensitive applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
